
6-Acetylamino-5,6,7,8-tetrahydro-2-thioureidoquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetylamino-5,6,7,8-tetrahydro-2-thioureidoquinazoline is a complex organic compound with a molecular formula of C11H15N5OS It is characterized by its unique quinazoline structure, which is a bicyclic compound consisting of fused benzene and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetylamino-5,6,7,8-tetrahydro-2-thioureidoquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The initial step involves the synthesis of the quinazoline core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Thioureido Group: The next step involves the introduction of the thioureido group at the 2-position of the quinazoline ring. This can be accomplished by reacting the quinazoline intermediate with thiourea in the presence of a suitable catalyst.
Acetylation: The final step is the acetylation of the amino group at the 6-position. This can be achieved by reacting the intermediate with acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Acetylamino-5,6,7,8-tetrahydro-2-thioureidoquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioureido group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioureido group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles (amines, alcohols); reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted quinazoline derivatives
Aplicaciones Científicas De Investigación
6-Acetylamino-5,6,7,8-tetrahydro-2-thioureidoquinazoline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in preliminary studies as an anti-cancer and anti-inflammatory agent.
Biological Research: It is used as a molecular probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Acetylamino-5,6,7,8-tetrahydro-2-thioureidoquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The thioureido group is believed to play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. Additionally, the quinazoline core can interact with various receptors, modulating their signaling pathways and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-5,6,7,8-tetrahydroquinazoline: Lacks the acetyl and thioureido groups, resulting in different chemical properties and biological activities.
6-Methylamino-5,6,7,8-tetrahydroquinazoline: Contains a methylamino group instead of an acetylamino group, leading to variations in reactivity and application.
2-Thioureidoquinazoline:
Uniqueness
6-Acetylamino-5,6,7,8-tetrahydro-2-thioureidoquinazoline is unique due to the presence of both the acetylamino and thioureido groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H15N5OS |
|---|---|
Peso molecular |
265.34 g/mol |
Nombre IUPAC |
N-[2-(carbamothioylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide |
InChI |
InChI=1S/C11H15N5OS/c1-6(17)14-8-2-3-9-7(4-8)5-13-11(15-9)16-10(12)18/h5,8H,2-4H2,1H3,(H,14,17)(H3,12,13,15,16,18) |
Clave InChI |
QWZWVSUXRKLSST-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CCC2=NC(=NC=C2C1)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


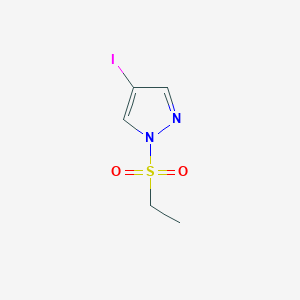

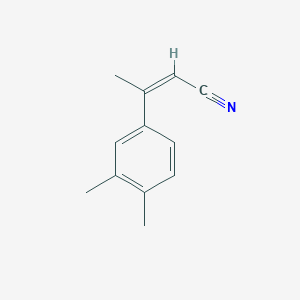
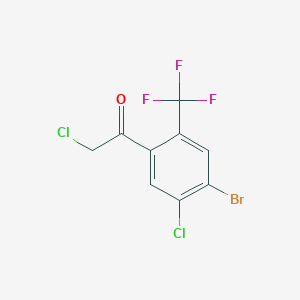
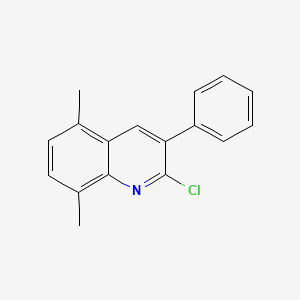
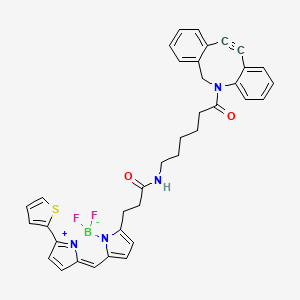
![3-Chloro-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339802.png)
![trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B15339805.png)

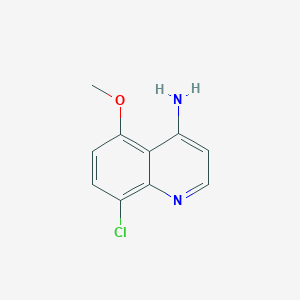
![2-Chloro-7-isobutyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15339827.png)
![[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15339830.png)
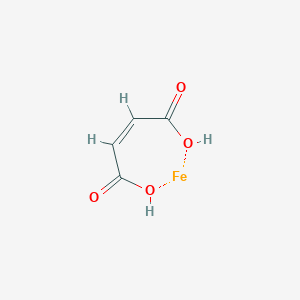
![5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B15339839.png)
